molecular formula C21H32O4 B034013 11-DM-Pge2 CAS No. 102769-45-9

11-DM-Pge2

Cat. No. B034013
CAS RN: 102769-45-9
M. Wt: 348.5 g/mol
InChI Key: DAPQUCOVYRBPOI-IFZJGULLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-DM-Pge2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of prostaglandin E2 (PGE2), a naturally occurring hormone-like substance that plays a crucial role in various physiological processes. 11-DM-Pge2 is synthesized using a specific method and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of 11-DM-Pge2 involves its binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways that regulate various physiological processes. It has been shown to activate the EP2 receptor, which is involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
11-DM-Pge2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of wound healing, and the inhibition of bone resorption. It has also been shown to have neuroprotective effects and to enhance the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 11-DM-Pge2 in lab experiments include its well-characterized mechanism of action and its ability to modulate various physiological processes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on 11-DM-Pge2, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the optimal dosage and administration of 11-DM-Pge2 for different applications.

Synthesis Methods

11-DM-Pge2 is synthesized using a multi-step chemical process that involves the conversion of prostaglandin E2 to its 11-keto derivative, followed by the reduction of the keto group to a hydroxyl group using a reducing agent. The resulting compound is then acetylated to obtain 11-DM-Pge2.

Scientific Research Applications

11-DM-Pge2 has been extensively studied for its potential therapeutic applications in various scientific research fields, including immunology, oncology, and regenerative medicine. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

102769-45-9

Product Name

11-DM-Pge2

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(Z)-7-[(1S,2R,5R)-1-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-2-bicyclo[3.1.0]hexanyl]hept-5-enoic acid

InChI

InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-21-15-16(21)14-19(23)18(21)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14-15H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18-,21-/m0/s1

InChI Key

DAPQUCOVYRBPOI-IFZJGULLSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@]12C[C@@H]1CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O

synonyms

11-deoxy-11,12-methanoprostaglandin E2
11-DM-PGE2

Origin of Product

United States

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